molecular formula C4H8N2O3 B1610096 Glycine, N-(2-amino-2-oxoethyl)- CAS No. 7365-83-5

Glycine, N-(2-amino-2-oxoethyl)-

Cat. No.: B1610096
CAS No.: 7365-83-5
M. Wt: 132.12 g/mol
InChI Key: AWEZYTUWDZADKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-(2-amino-2-oxoethyl)- can be achieved through several methods. One common approach involves the reaction of glycine with ethyl chloroformate in the presence of a base, such as triethylamine, to form the intermediate ethyl glycine ester. This intermediate is then reacted with ammonia to yield the desired compound .

Another method involves the use of Schiff bases of glycine, which are reacted with aldehydes or ketones under specific conditions to form the desired product. These reactions often require catalysts and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of Glycine, N-(2-amino-2-oxoethyl)- typically involves large-scale synthesis using optimized versions of the aforementioned methods. The process is designed to maximize yield and minimize waste, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Glycine, N-(2-amino-2-oxoethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of Glycine, N-(2-amino-2-oxoethyl)- involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor or activator of various enzymes and receptors. For example, it has been shown to modulate the activity of neurotransmitter receptors, contributing to its potential anticonvulsant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycine, N-(2-amino-2-oxoethyl)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its potential therapeutic applications set it apart from other similar compounds .

Biological Activity

Glycine, N-(2-amino-2-oxoethyl)-, also known as Glycine ethyl ester or Glycine oxoethylamine, is a compound of significant interest in biochemical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications across various fields, supported by data tables and case studies.

Glycine, N-(2-amino-2-oxoethyl)- has the molecular formula C4H8N2O3C_4H_8N_2O_3 and exhibits various chemical properties that facilitate its biological functions. It can undergo several reactions including oxidation, reduction, and substitution, which are crucial for its role in biological systems.

Common Reactions

Reaction TypeDescriptionCommon Reagents
OxidationConverts to oxo derivativesPotassium permanganate, hydrogen peroxide
ReductionConverts oxo group to hydroxyl groupSodium borohydride, lithium aluminum hydride
SubstitutionAmino group participates in substitution reactionsAlkyl halides, acyl chlorides

Glycine, N-(2-amino-2-oxoethyl)- interacts with specific molecular targets and pathways in biological systems. It has been shown to modulate neurotransmitter receptors and may inhibit or activate various enzymes. This modulation contributes to its potential therapeutic effects, particularly as an anticonvulsant agent.

Therapeutic Applications

Research indicates that this compound has a range of therapeutic applications:

  • Anticonvulsant Activity : Studies suggest its potential in managing seizure disorders by modulating neurotransmitter systems.
  • Diabetes Management : Novel derivatives of Glycine, N-(2-amino-2-oxoethyl)- have been identified that protect pancreatic β-cells against endoplasmic reticulum (ER) stress, showing promise for diabetes treatment .
  • Antimicrobial Properties : Some derivatives exhibit strong antimicrobial activity against various pathogens, indicating potential in treating infections .

Anticonvulsant Effects

A study demonstrated that Glycine derivatives could significantly reduce seizure activity in animal models. The compound's ability to enhance GABAergic transmission was highlighted as a key mechanism.

Diabetes Research

In a recent investigation into β-cell protection against ER stress, a Glycine derivative was shown to improve cell viability significantly compared to controls. The compound exhibited an EC50 value of 0.1 μM, indicating high potency .

Antimicrobial Activity

In comparative studies of Glycine derivatives against pathogenic organisms, one compound showed a notable inhibition zone of 30 mm against E. coli, outperforming standard antibiotics .

Summary of Biological Activities

Activity TypeObserved EffectReference
AnticonvulsantReduced seizure frequency
β-cell ProtectionEnhanced viability under ER stress
AntimicrobialStrong inhibition against E. coli

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the Glycine scaffold can significantly affect biological potency. For instance:

ModificationMax Activity (%)EC50 (μM)
Unmodified Glycine45%18.6 ± 4
Benzylamino Derivative100%0.1 ± 0.01

Properties

IUPAC Name

2-[(2-amino-2-oxoethyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O3/c5-3(7)1-6-2-4(8)9/h6H,1-2H2,(H2,5,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWEZYTUWDZADKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00473674
Record name Glycine, N-(2-amino-2-oxoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7365-83-5
Record name N-(2-Amino-2-oxoethyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7365-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-(2-amino-2-oxoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glycine, N-(2-amino-2-oxoethyl)-
Reactant of Route 2
Reactant of Route 2
Glycine, N-(2-amino-2-oxoethyl)-
Reactant of Route 3
Reactant of Route 3
Glycine, N-(2-amino-2-oxoethyl)-
Reactant of Route 4
Reactant of Route 4
Glycine, N-(2-amino-2-oxoethyl)-
Reactant of Route 5
Reactant of Route 5
Glycine, N-(2-amino-2-oxoethyl)-
Reactant of Route 6
Reactant of Route 6
Glycine, N-(2-amino-2-oxoethyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.